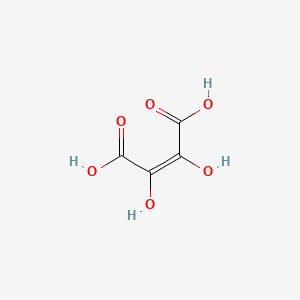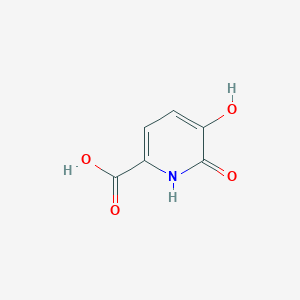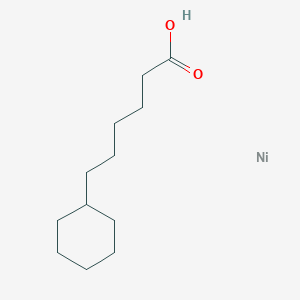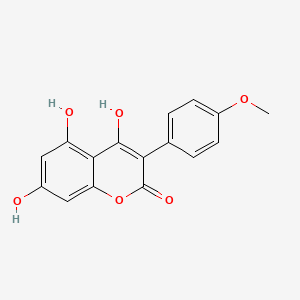![molecular formula C19H25NO3 B1505859 1'-叔丁基-4-氧代-3,4-二氢-2H-螺[萘-1,4'-哌啶]-1'-羧酸酯 CAS No. 948034-21-7](/img/structure/B1505859.png)
1'-叔丁基-4-氧代-3,4-二氢-2H-螺[萘-1,4'-哌啶]-1'-羧酸酯
描述
Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C19H25NO3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子合成
该化合物是合成各种生物活性分子的通用中间体。其结构复杂性允许创建具有潜在抗菌、抗真菌和抗病毒特性的化合物。 螺环骨架由于其刚性和赋予药效基团的多样性而在新药开发中特别有价值 .
治疗剂的开发
该化合物中的叔丁基酯基团是药物化学中常用的保护基团。它用于合成治疗剂,在反应序列中保护羧酸,并在之后将其去除以揭示活性剂。 这对于前药的开发至关重要,其中酯基可以调节溶解度和吸收特性 .
材料科学应用
在材料科学中,该化合物可用于合成新型聚合物或小分子,这些聚合物或小分子可作为有机半导体。 萘部分是已知的有机电子学中的构建块,有助于材料的电荷传输特性 .
催化
化合物结构中的哌啶环可用于催化。 哌啶衍生物由于其能够捐献电子并稳定过渡态而被称为各种有机反应(包括不对称合成)的催化剂或助催化剂 .
化学生物探针
该化合物可以被修饰以创建用于生物系统的化学探针。 通过连接荧光基团或其他报告特征,研究人员可以跟踪化合物与生物靶标的相互作用,从而有助于了解疾病机制和识别新的药物靶标 .
环境化学
在环境化学中,可以探索该化合物的衍生物,以了解其结合污染物或充当有害物质传感器的能力。 螺环和萘成分可能与各种环境污染物相互作用,有助于检测和去除过程 .
属性
IUPAC Name |
tert-butyl 4-oxospiro[2,3-dihydronaphthalene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)23-17(22)20-12-10-19(11-13-20)9-8-16(21)14-6-4-5-7-15(14)19/h4-7H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFZJGSXGFMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)C3=CC=CC=C32)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678297 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948034-21-7 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
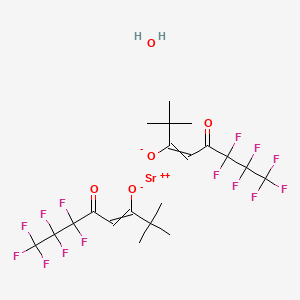
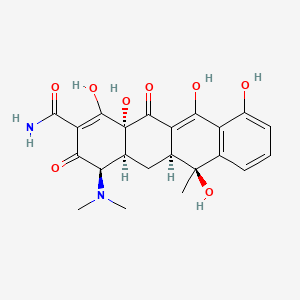
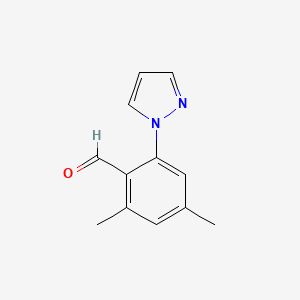

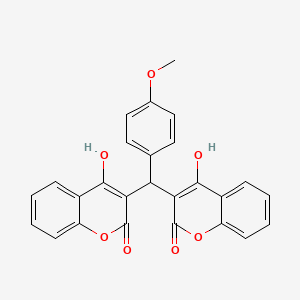
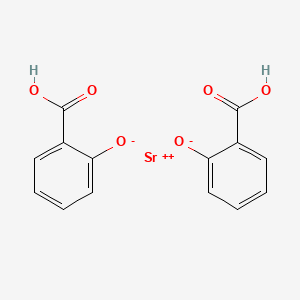
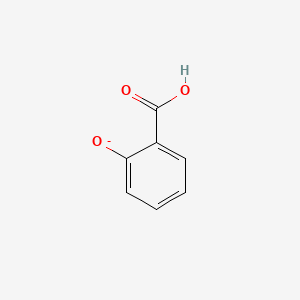
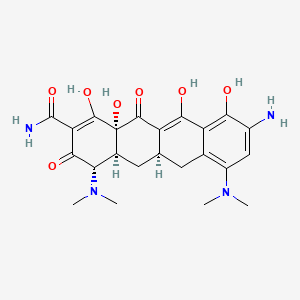
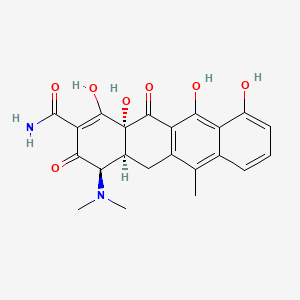
![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)
